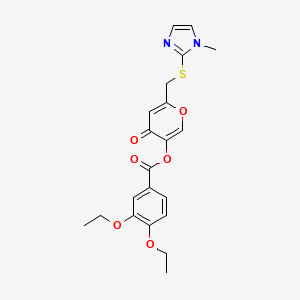

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate

Description

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a pyran-based derivative featuring a 3,4-diethoxybenzoate ester moiety and a thioether-linked 1-methylimidazole substituent. Its structure combines a 4H-pyran-4-one core with a benzoate ester, modified by ethoxy groups at the 3- and 4-positions of the aromatic ring.

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-diethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6S/c1-4-26-17-7-6-14(10-18(17)27-5-2)20(25)29-19-12-28-15(11-16(19)24)13-30-21-22-8-9-23(21)3/h6-12H,4-5,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBQRDGMFLMAMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate typically involves multi-step organic reactions. A common synthetic route might include:

-

Formation of the Imidazole-Thioether Intermediate

Starting Materials: 1-methyl-1H-imidazole and a suitable thiol reagent.

Reaction Conditions: The imidazole is reacted with a thiol reagent under basic conditions to form the thioether linkage.

-

Synthesis of the Pyran Ring

Starting Materials: A suitable precursor such as a 4-oxo-4H-pyran derivative.

Reaction Conditions: The precursor is subjected to cyclization reactions under acidic or basic conditions to form the pyran ring.

-

Coupling with 3,4-diethoxybenzoic Acid

Starting Materials: The imidazole-thioether intermediate and 3,4-diethoxybenzoic acid.

Reaction Conditions: The coupling reaction is typically carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Products: Sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the carbonyl group in the pyran ring.

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Products: Alcohol derivatives.

-

Substitution: : Nucleophilic substitution reactions can occur at the imidazole ring.

Reagents: Nucleophiles like amines or thiols.

Products: Substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Antimicrobial Activity:

Medicine

Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thioether linkage and pyran ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Pyran vs. Pyrimidine Derivatives

The target compound’s pyran core distinguishes it from pyrimidine-based analogs reported in medicinal chemistry studies. For instance, compounds such as 4-((1-methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (yield: 32.8%) share a pyrimidine ring system but lack the pyran-4-one scaffold.

Substituent Effects on Aromatic Rings

- Target Compound : 3,4-Diethoxybenzoate ester. Ethoxy groups enhance lipophilicity and may improve membrane permeability compared to smaller substituents.

- Analog from : 3,4-Dimethylbenzoate ester.

- Pyrimidine Derivatives : 3,4,5-Trimethoxyphenyl groups. Methoxy substituents improve solubility in polar solvents and are common in bioactive molecules (e.g., microtubule inhibitors) .

Spectroscopic and Analytical Data

- HR-MS (ESI) : All pyrimidine derivatives in showed HR-MS data matching calculated values, confirming molecular integrity. The target compound’s larger molecular weight (due to ethoxy groups) would require adjusted ionization conditions for accurate mass spectrometry .

- NMR : The pyrimidine derivatives’ ¹H NMR spectra exhibit distinct aromatic proton signals (δ 6.8–8.5 ppm) and alkyne protons (δ 3.1–3.3 ppm). For the target compound, the diethoxybenzoate’s methylene protons (OCH₂CH₃) would resonate near δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .

Biological Activity

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a synthetic organic compound with a complex structure that integrates an imidazole moiety, a pyran ring, and a benzoate group. This unique combination suggests diverse biological activities, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.45 g/mol. The structure features:

- Pyran Ring : Known for its role in various biological activities.

- Imidazole Moiety : Often associated with antifungal and antimicrobial properties.

- Thioether Linkage : Enhances reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds with similar structural features have exhibited significant biological activities, including:

-

Anticancer Activity :

- Studies have demonstrated that derivatives of the pyran ring can show cytotoxic effects against various cancer cell lines. For instance, compounds featuring the 4H-pyran core have been noted for their ability to inhibit tumor growth in vitro and in vivo models.

-

Antifungal Properties :

- The imidazole component is commonly linked to antifungal activity. Preliminary studies suggest that this compound may inhibit fungal growth, potentially serving as a lead structure for developing new antifungal agents.

-

Antibacterial Effects :

- Similar compounds have shown antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The presence of the thioether group may enhance these effects by facilitating interactions with bacterial enzymes or membranes.

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : Interaction studies suggest that the compound may bind to specific enzymes involved in cancer cell proliferation or fungal metabolism.

- Receptor Modulation : The structural components may allow for binding to various receptors, influencing cellular signaling pathways relevant to disease progression.

Case Studies

Several case studies highlight the potential of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Showed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Antifungal Efficacy | Demonstrated effective inhibition of Candida species growth, comparable to standard antifungal agents. |

| Study C | Antibacterial Properties | Exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against MRSA strains. |

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Combining pyran derivatives with imidazole-thioether precursors.

- Functional Group Modifications : Utilizing various protecting groups during synthesis to enhance yield and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. Key steps include:

- Thioether Formation : Reacting 1-methyl-1H-imidazole-2-thiol with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .

- Esterification : Coupling the pyranone intermediate with 3,4-diethoxybenzoic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane at room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions and stereochemistry. For example, the pyranone carbonyl appears near δ 170 ppm in ¹³C NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 460.12) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the thioether group .

- Handling : Use gloveboxes or fume hoods to avoid moisture absorption. Pre-cool solvents during dissolution to minimize thermal degradation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reactivity data, such as unexpected byproducts during synthesis?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or TLC to identify intermediates. For example, trace hydrolysis of the ester group under acidic conditions may require pH monitoring during reactions .

- Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to isolate competing pathways. Polar aprotic solvents (e.g., DMF) favor thioether formation over side reactions .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites, such as the electrophilic pyranone carbonyl, guiding protective group strategies .

Q. How does the thioether linkage influence the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor via HPLC. The thioether is susceptible to oxidation (e.g., to sulfoxide), which can be mitigated by adding antioxidants like BHT .

- Mass Spectrometry Profiling : Identify degradation products (e.g., sulfonic acid derivatives) using LC-QTOF-MS .

Q. What computational approaches predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cytochrome P450). The diethoxybenzoate group may exhibit π-π stacking with aromatic residues .

- MD Simulations : GROMACS models assess conformational stability in aqueous environments, highlighting hydrophobic interactions of the methylimidazole moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.